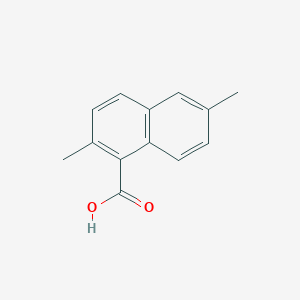

![molecular formula C9H14O2 B2503101 6-氧杂螺[4.5]癸-1-酮 CAS No. 1609254-69-4](/img/structure/B2503101.png)

6-氧杂螺[4.5]癸-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

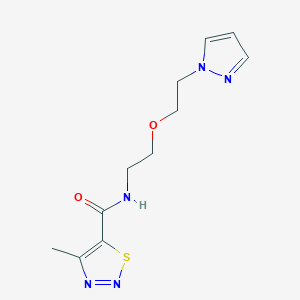

The compound 6-Oxaspiro[4.5]decan-1-one is a structural motif present in various natural products, including the clerodane family of diterpenes. It is characterized by a spirocyclic lactone structure that is a key feature in several bioactive compounds .

Synthesis Analysis

The synthesis of 6-Oxaspiro[4.5]decan-1-one derivatives has been explored through different methods. A novel approach using 6π-electrocyclisation has been identified, which simplifies the construction of this motif by avoiding multiple functional group interconversions. This method has been supported by density functional calculations, and the scope and limitations of this synthetic route have been discussed . Additionally, the synthesis of related compounds, such as 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, has been achieved from dehydrovomifoliol, which further underscores the synthetic interest in spirocyclic lactones .

Molecular Structure Analysis

The molecular structure of related spirocyclic lactones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was confirmed by comparing chromatographic and spectral data (MS, 1H and 13C NMR) with an authentic reference compound. The absolute stereochemistry of diastereoisomers was determined by NOE experiments and dehydration to optically pure spiroether .

Chemical Reactions Analysis

Spirocyclic lactones undergo various chemical reactions that are significant in the synthesis of complex molecules. The precursor compound mentioned in one study was found to be present in a mixture of diastereomeric hemiacetals, which upon dehydration yielded an optically pure spiroether . The oxidative cyclization of amides to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones represents another important reaction in the synthesis of novel derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic lactones are influenced by their unique molecular structure. While specific properties of 6-Oxaspiro[4.5]decan-1-one are not detailed in the provided papers, related compounds exhibit properties that are significant for their reactivity and potential biological activity. For example, the presence of diastereomeric hemiacetals suggests sensitivity to stereochemical factors, which can affect solubility, boiling points, and reactivity . The antitumor activity of certain derivatives also indicates that these compounds can interact with biological systems in a meaningful way .

科学研究应用

合成与结构应用

- 合成方法:6-氧杂螺[4.5]癸-1-酮是多种具有显著生物活性的天然和合成产物中的核心成分,促进了针对这些螺胺的各种合成策略的开发 (Sinibaldi & Canet, 2008)。

- 基于尼古拉斯反应的合成:该化合物使用尼古拉斯反应合成,展示了其在形成各种氧杂螺骨架(如 1-氧杂螺[4.4]壬烷和 1-氧杂螺[5.5]十一烷)方面的多功能性 (Mukai, Yamashita, Sassa & Hanaoka, 2002)。

- 晶体结构分析:衍生自 6-氧杂螺[4.5]癸-1-酮的 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基-4-氯苯甲酸酯等化合物的晶体结构,提供了对分子构型和材料科学中潜在应用的见解 (Wang et al., 2011)。

生物和医学研究

- 神经保护和抗缺氧作用:与 6-氧杂螺[4.5]癸-1-酮密切相关的 1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮的衍生物对神经细胞中的钙摄取表现出抑制作用,并对脑水肿和记忆缺陷具有保护作用 (Tóth et al., 1997)。

- 在抗癌研究中的潜力:与 6-氧杂螺[4.5]癸-1-酮在结构上相关的 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮衍生物对各种癌细胞系表现出显着的抗癌活性,表明了癌症研究的一个有希望的途径 (Yang, Zhong, Zheng, Wang & He, 2019)。

在农学和食品科学中的应用

- 油桃香气中的前体:在白肉油桃中已鉴定出 6-氧杂螺[4.5]癸-1-酮衍生物,它们有助于其特征性香气和风味特征,突出了其在食品科学和农学中的重要性 (Knapp, Weigand, Gloser & Winterhalter, 1997)。

安全和危害

6-Oxaspiro[4.5]decan-1-one has several safety warnings associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

6-oxaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPOLCEDHTCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[4.5]decan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)